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Compound of Interest

Compound Name: Meranzin hydrate

Cat. No.: B016108

Independent Verification of Meranzin Hydrate: A
Comparative Spectroscopic Analysis

For researchers, scientists, and drug development professionals, accurate and independently
verified analytical data is paramount for compound identification and quality control. This guide
provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for Meranzin hydrate, a naturally occurring coumarin with potential
therapeutic properties.

Meranzin hydrate has been isolated from various plant sources, including Citrus species and
Muraya paniculata[1][2]. Its chemical structure has been elucidated as 8-(2,3-dihydroxy-3-
methylbutyl)-7-methoxychromen-2-one. This guide summarizes publicly available NMR and MS
data and presents it alongside detailed experimental protocols to facilitate independent
verification.

Nuclear Magnetic Resonance (NMR) Data
Comparison

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables present a comparison of reported *H and 3C NMR chemical shifts for
Meranzin hydrate from an independent study.

Table 1: *H NMR Data of Meranzin Hydrate
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Chemical Shift (d)

Proton Assignment Multiplicity Reference
ppm

H-2 6.24 t [1]
H-3 7.95 t [1]
H-7 7.53 t [1]
H-8 7.03 t [1]
H-13 (OCHs) 3.87 s [1]
H-17 (CHs) 1.13 s [1]
H-18 (CHs) 1.14 s [1]
Note: 's' denotes a
singlet and 't' denotes
a triplet. Data is from
a study on Wendan
pomelo peel.[1]

Table 2: 13C NMR Data of Meranzin Hydrate
Carbon Assignment Chemical Shift (0) ppm Reference

Data Not Available -

A complete, publicly available,
and independently verified 13C
NMR dataset for Meranzin
hydrate with full peak
assignments was not identified
in the conducted search.
PubChem references a 13C
NMR spectrum from Wiley-
VCH, but the detailed data is
not accessible through open-

access channels.
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Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, aiding in molecular weight determination and structural elucidation.

Table 3: Mass Spectrometry Data of Meranzin Hydrate

Relative Intensity

lon/Fragment (m/z) %) lonization Mode Reference
0

296.1481 ([M+NHa]*) LC-ESI-QTOF PubChem

131.0482 100 LC-ESI-QTOF (MS2) PubChem

189.0542 18.36 LC-ESI-QTOF (MS2) PubChem

103.0536 17.31 LC-ESI-QTOF (MS2) PubChem

Note: The data from
PubChem represents
a single source.
Independent
verification would
require comparison
with data from another

reputable source.

Experimental Protocols for Independent Verification

To facilitate the independent verification of the analytical data for Meranzin hydrate, the

following detailed experimental protocols for NMR and Mass Spectrometry are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and *3C NMR spectra of Meranzin hydrate for

structural confirmation and comparison with reference data.

Instrumentation:
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e Ahigh-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm
probe.

Sample Preparation:

o Accurately weigh approximately 5-10 mg of purified Meranzin hydrate.

» Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,
Methanol-ds, or DMSO-de) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

e Temperature: 298 K.

e Spectral Width: 12-16 ppm.

e Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).

o Relaxation Delay (d1): 1-2 seconds.

e Acquisition Time (aq): 2-4 seconds.

» Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCIs at
7.26 ppm).

13C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled 3C experiment (e.g., zgpg30).

Temperature: 298 K.

Spectral Width: 200-240 ppm.

Number of Scans: 1024 or more (adjust for optimal signal-to-noise ratio).
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» Relaxation Delay (d1): 2 seconds.

e Acquisition Time (aq): 1-2 seconds.

o Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCIs at 77.16
ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline correction.

Integrate the signals in the *H NMR spectrum.

Assign the chemical shifts for all observed signals in both *H and 13C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of Meranzin hydrate and obtain its fragmentation
pattern for structural confirmation.

Instrumentation:

» A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid
chromatograph (UHPLC) system.

» A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple
Quadrupole instrument, equipped with an Electrospray lonization (ESI) source.

LC Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 um particle size).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to ensure separation from impurities, for example:
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0-1 min: 5% B

[e]

1-10 min: 5-95% B

(¢]

10-12 min: 95% B

[¢]

[¢]

12.1-15 min: 5% B (re-equilibration)
e Flow Rate: 0.3 mL/min.

e Column Temperature: 30 °C.

* Injection Volume: 5 pL.

MS Conditions:

« lonization Mode: Positive and/or negative Electrospray lonization (ESI). For Meranzin
hydrate, positive mode is often used[3].

o Capillary Voltage: 3-4 kV.

e Source Temperature: 120-150 °C.

» Desolvation Gas Flow: 600-800 L/hr.

¢ Desolvation Temperature: 350-450 °C.
e Mass Range: m/z 50-500.

o Data Acquisition: Full scan mode for molecular ion determination and tandem MS (MS/MS)
or MS2 mode for fragmentation analysis. For MS/MS, select the precursor ion corresponding
to Meranzin hydrate (e.g., [M+H]* or [M+NHa4]*) and apply a suitable collision energy (e.qg.,
10-40 eV) to induce fragmentation.

Data Analysis:

« |dentify the molecular ion peak corresponding to the expected mass of Meranzin hydrate
(C15H180s5, exact mass: 278.1154).
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» Analyze the fragmentation pattern obtained from the MS/MS spectrum and compare it with
previously reported data or theoretical fragmentation pathways.

Workflow for Independent Verification

The following diagram illustrates a logical workflow for the independent verification of Meranzin
hydrate's analytical data.

Analytical Characterization Data Comparison & Verification

Material Sourcing & Preparation ‘ Mass Spectrometry Analysis (LC-MS, MS/MS) }—»‘ Compare MS Data with Literature {

>
Obtain Meranzin Hydrate Sample H Purify Sample (if necessary) H Prepare Analytical Standards [ Verification Decision

e o
‘ NMR Analysis (1H, 13C) }—»‘ Compare NMR Data with Literature [

Click to download full resolution via product page

Caption: Workflow for the independent verification of Meranzin hydrate's analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Independent verification of the NMR and mass
spectrometry data of Meranzin hydrate.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016108#independent-verification-of-the-nmr-and-
mass-spectrometry-data-of-meranzin-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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